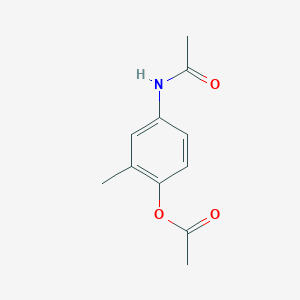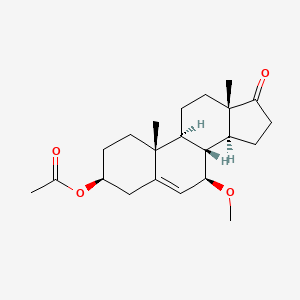
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate is a synthetic steroidal compound derived from androstane It is characterized by the presence of a methoxy group at the 7th position, an oxo group at the 17th position, and an acetate ester at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate typically involves multi-step organic reactions. One common method starts with the precursor androst-5-en-3beta-ol-17-one. The methoxy group is introduced at the 7th position through a methylation reaction using a suitable methylating agent under controlled conditions. The oxo group at the 17th position is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Jones reagent. Finally, the acetate ester is formed by reacting the hydroxyl group at the 3rd position with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group at the 17th position to a hydroxyl group.
Substitution: The methoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other steroidal compounds and studying reaction mechanisms.
Biology: The compound is used in research to understand steroid metabolism and its effects on biological systems.
Medicine: It has potential therapeutic applications in treating hormonal imbalances and certain cancers.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate involves its interaction with steroid receptors in the body. The compound binds to androgen receptors, modulating their activity and influencing gene expression. This interaction affects various physiological processes, including cell growth, differentiation, and metabolism. The molecular pathways involved include the activation of specific transcription factors and the regulation of target gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3beta)-3-Hydroxyandrost-5-en-17-one: A precursor in the synthesis of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate.
7-Keto-DHEA: Another steroidal compound with a similar structure but different functional groups.
Epiandrosterone: A naturally occurring steroid with structural similarities.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 7th position and the acetate ester at the 3rd position differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
37976-91-3 |
|---|---|
Molekularformel |
C22H32O4 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
[(3S,7R,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H32O4/c1-13(23)26-15-7-9-21(2)14(11-15)12-18(25-4)20-16-5-6-19(24)22(16,3)10-8-17(20)21/h12,15-18,20H,5-11H2,1-4H3/t15-,16-,17-,18-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
NXXCHHXULKQJRB-OIELIUQCSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)OC)CCC4=O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)OC)CCC4=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


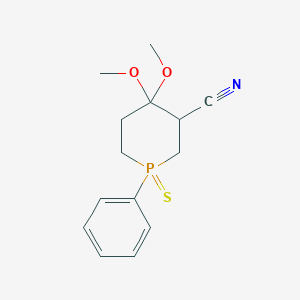


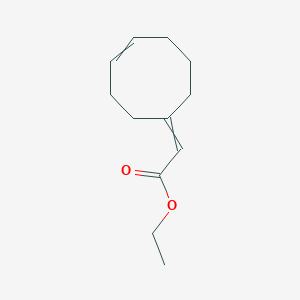

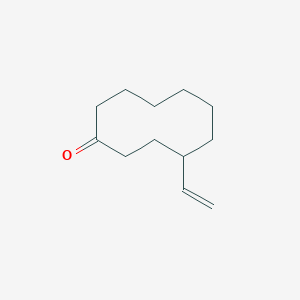
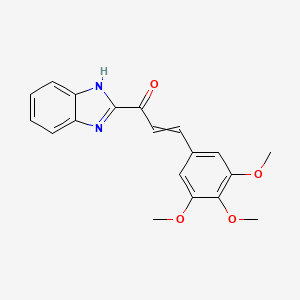


![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

